5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediates, which are then transformed into the final product .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is explored for its potential as a pharmacophore in drug design. It has been studied for its antiproliferative and cytotoxic activities against various cancer cell lines .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzymatic activity .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional groupThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C5H2BrF3N2O |
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Molecular Weight |
242.98 g/mol |
IUPAC Name |
5-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1-2H |
InChI Key |
WJNDBLXQULCZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)C=O)C(F)(F)F)Br |
Origin of Product |
United States |
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